N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a pyrimidoindole derivative characterized by a bicyclic pyrimido[5,4-b]indole core substituted with 7,8-dimethoxy groups at the indole ring and a 4-oxo moiety at the pyrimidine ring. The acetamide side chain features a cyclopropylmethyl group, which enhances lipophilicity and modulates receptor binding.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-25-13-5-11-12(6-14(13)26-2)21-17-16(11)20-9-22(18(17)24)8-15(23)19-7-10-3-4-10/h5-6,9-10,21H,3-4,7-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRXFNSJKQOOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the synthesis may include the following steps:
Formation of the indole core: Using Fischer indole synthesis with appropriate starting materials.
Introduction of the dimethoxy groups: Through electrophilic substitution reactions.
Cyclopropylmethylation: Using cyclopropylmethyl halides in the presence of a base.
Acetamide formation: By reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Scientific Research Applications
N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, indole derivatives are known to inhibit proteins like Bcl-2 and Mcl-1, which are involved in the regulation of apoptosis . The binding of the compound to these proteins can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The pyrimido[5,4-b]indole scaffold is a common structural motif in medicinal chemistry. Key analogues and their distinguishing features are summarized below:
Key Findings from Comparative Studies
- TLR4 Selectivity : Sulfonyl and thioether derivatives (e.g., compounds 2 and 28) exhibit higher TLR4 binding affinity compared to the target compound, likely due to stronger hydrogen bonding with the sulfonyl/thio groups .
- Lipophilicity and Bioavailability : The cyclopropylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents like cyclohexyl or 3,3-dimethylbutyl .
Biological Activity
N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential therapeutic applications across various biological domains. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of the Compound
The chemical structure of this compound suggests it may exhibit diverse biological activities. Indole derivatives are known for their roles in medicinal chemistry and have been extensively studied for their anti-inflammatory, anticancer, and antiviral properties .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives similar to this compound. For instance:
- Inhibition of COX Enzymes : Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes. One study reported IC50 values for COX-2 inhibition as low as 0.04 μmol for certain derivatives . This suggests that this compound may also exhibit potent anti-inflammatory effects.
Anticancer Activity
Indole derivatives are often investigated for their anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines:
| Cancer Type | Activity | Reference |
|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | |
| Lung Cancer | Induction of apoptosis | |
| Colon Cancer | Suppression of tumor growth |
The mechanisms through which this compound exerts its biological effects may involve:
- Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS), this compound could reduce inflammation and associated pain.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial function .
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a series of pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that these derivatives significantly reduced edema formation compared to control groups . While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable efficacy.
Anticancer Research
In vitro studies have demonstrated that indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
